molecular formula C10H17N3 B2643683 2-(1-ethyl-1H-imidazol-2-yl)piperidine CAS No. 1344365-73-6

2-(1-ethyl-1H-imidazol-2-yl)piperidine

Cat. No.: B2643683
CAS No.: 1344365-73-6
M. Wt: 179.267
InChI Key: ZZBRRMLCIOUCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-ethyl-1H-imidazol-2-yl)piperidine is a heterocyclic compound that features both an imidazole and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-imidazol-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-ethyl-1H-imidazole with piperidine under suitable conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-imidazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an imidazole derivative with an additional oxygen-containing group, while reduction might yield a fully saturated piperidine ring .

Scientific Research Applications

2-(1-ethyl-1H-imidazol-2-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-imidazol-2-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-imidazole: Shares the imidazole ring but lacks the piperidine ring.

    Piperidine: Shares the piperidine ring but lacks the imidazole ring.

    2-(1H-imidazol-1-yl)ethylamine: Contains an imidazole ring and an ethylamine group instead of a piperidine ring.

Uniqueness

2-(1-ethyl-1H-imidazol-2-yl)piperidine is unique due to the combination of the imidazole and piperidine rings, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-ethylimidazol-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-2-13-8-7-12-10(13)9-5-3-4-6-11-9/h7-9,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBRRMLCIOUCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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